molecular formula C9H9ClF3N B13539511 (1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanamine

(1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanamine

Cat. No.: B13539511
M. Wt: 223.62 g/mol
InChI Key: YJWDXKUMDAATTM-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group and a chlorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a suitable precursor, such as a phenyl ring, using reagents like Umemoto, Ruppert–Prakash, or Togni reagents . The reaction conditions often include the use of a base and a solvent like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of metal catalysts, such as palladium or copper, can enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The chlorine atom can participate in hydrogen bonding or halogen bonding interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine is unique due to its chiral nature and the specific arrangement of the trifluoromethyl and chlorine groups on the phenyl ring. This unique structure can result in distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C9H9ClF3N

Molecular Weight

223.62 g/mol

IUPAC Name

(1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9ClF3N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3/t5-/m0/s1

InChI Key

YJWDXKUMDAATTM-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)C(F)(F)F)Cl)N

Canonical SMILES

CC(C1=C(C=CC(=C1)C(F)(F)F)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.